1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole
Description
The compound 1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole features a hybrid heterocyclic architecture combining an imidazole core with a pyrrolopyridine sulfonyl substituent. Key structural attributes include:
- Imidazole moiety: Substituted with ethyl (C2H5) and methyl (CH3) groups at positions 1 and 2, respectively.
- Pyrrolo[3,4-b]pyridine sulfonyl group: A fused bicyclic system (pyrrolopyridine) linked via a sulfonyl (-SO2) bridge at position 4 of the imidazole.
Properties
IUPAC Name |
6-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-16-9-13(15-10(16)2)20(18,19)17-7-11-5-4-6-14-12(11)8-17/h4-6,9H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZTQWJZOSNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole typically involves multi-step organic reactionsCommon synthetic methods include cyclization, ring annulation, and direct C-H arylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
Compound A : 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives (Patent Journal )
- Core structure : Pyridopyridazine (fused pyridine-pyridazine) with a 6,7-dihydro configuration.
- Functional groups : Lacks a sulfonyl group but includes substitutions optimized for Bcl-xL inhibition.
- Biological activity : Demonstrated pro-apoptotic effects in cancer therapy via Bcl-xL inhibition.
- Key difference : The absence of a sulfonyl group and imidazole ring reduces hydrogen-bonding versatility compared to the target compound.
Compound B : 3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic Acid (EN300-01639 )
- Core structure : Pyrrolo[3,4-b]pyridine with 5,7-dioxo substituents.
- Functional groups: Propanoic acid (-CH2CH2COOH) instead of sulfonyl.
- Physicochemical impact : The dioxo groups enhance polarity and solubility, while the carboxylic acid may facilitate ionic interactions.
Compound C : (5S)-6-(5-Chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-Methylpiperazine-1-carboxylate (Toxin Database )
- Core structure : Pyrrolopyrazine (fused pyrrole-pyrazine) with a 7-oxo group.
- Functional groups : Chloropyridinyl and 4-methylpiperazine carboxylate substituents.
- Pharmacokinetic profile : The piperazine group may enhance blood-brain barrier penetration, unlike the target compound’s ethyl/methyl-imidazole.
- Key difference : The carboxylate linker in Compound C contrasts with the sulfonyl bridge in the target compound, affecting electronic distribution and metabolic stability.
Structural and Functional Comparison Table
*Calculated based on formula C11H14N4O2S.
†Molecular weights from EN300-01639 .
‡Estimated from structural analysis.
Pharmacological Implications
- Sulfonyl vs. Carboxylate/Carbonyl Groups : The sulfonyl group in the target compound may enhance binding to polar residues in protein targets (e.g., Bcl-xL) compared to carboxylate or dioxo groups .
- Imidazole vs. Pyridazine/Pyrazine Cores : The imidazole’s aromaticity and smaller ring size could improve metabolic stability over pyridazine derivatives, which are prone to enzymatic reduction .
- Substituent Effects : The ethyl and methyl groups on the imidazole may reduce solubility but increase lipophilicity, favoring membrane permeability in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
